molecular formula C9H10O3 B1314078 Methyl 3-hydroxy-2-methylbenzoate CAS No. 55289-05-9

Methyl 3-hydroxy-2-methylbenzoate

Cat. No. B1314078
Key on ui cas rn: 55289-05-9
M. Wt: 166.17 g/mol
InChI Key: PJSKJGYGIBLIAS-UHFFFAOYSA-N
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Patent
US09309220B2

Procedure details

3-Hydroxy-2-methylbenzoic acid (250 g, 1.32 mole) was added to methanol (2500 mL, 10×) in a jacketed bottom drop three neck flask under nitrogen. Sulfuric acid (48.3 g, 0.49 mole) was added to the above solution. The mixture was heated to 60° C. and stirred for 8 to 17 hours. Once conversion was >98%, the mixture was atmospherically distilled to 3× volume. The residue was cooled to 20° C. and slowly added to water (500 mL, 2×) over at least 30 minutes. Seeds (2 g, 0.01×) were added and the mixture was agitated at 20° C. for at least 1 hour. Water (1500 mL, 6×) was added at 20° C. over at least 3 hours and the mixture was agitated at 20° C. for at least one additional hour. The solid was filtered, and washed three times with 9:1 water:methanol (500 mL, 2× each) until pH≧3. The solid was dried under vacuum at 35 to 45° C. until KF≦0.1% to give methyl 3-hydroxy-2-methylbenzoate (235.3 g, 86% yield);
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
2500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
48.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 8 to 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the mixture was atmospherically distilled to 3× volume
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 20° C.
ADDITION
Type
ADDITION
Details
slowly added to water (500 mL, 2×) over at least 30 minutes
ADDITION
Type
ADDITION
Details
Seeds (2 g, 0.01×) were added
STIRRING
Type
STIRRING
Details
the mixture was agitated at 20° C. for at least 1 hour
ADDITION
Type
ADDITION
Details
Water (1500 mL, 6×) was added at 20° C. over at least 3 hours
STIRRING
Type
STIRRING
Details
the mixture was agitated at 20° C. for at least one additional hour
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed three times with 9:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried under vacuum at 35 to 45° C. until KF≦0.1%

Outcomes

Product
Details
Reaction Time
12.5 (± 4.5) h
Name
Type
product
Smiles
OC=1C(=C(C(=O)OC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 235.3 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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